molecular formula C22H19FN2O2 B6693335 N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide

N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide

Cat. No.: B6693335
M. Wt: 362.4 g/mol
InChI Key: NOYAZAXQKVGNTE-UHFFFAOYSA-N
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Description

N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide is a synthetic organic compound characterized by the presence of a fluorobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide typically involves the reaction of 4-fluorobenzoyl chloride with N-methyl-4-aminobenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzamido group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamido derivatives.

Scientific Research Applications

N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide involves its interaction with specific molecular targets. The fluorobenzamido group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in inflammation and cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((4-Chlorobenzamido)methyl)phenyl)-N-methylbenzamide
  • N-(4-((4-Bromobenzamido)methyl)phenyl)-N-methylbenzamide
  • N-(4-((4-Iodobenzamido)methyl)phenyl)-N-methylbenzamide

Uniqueness

N-(4-((4-Fluorobenzamido)methyl)phenyl)-N-methylbenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

N-[[4-[benzoyl(methyl)amino]phenyl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O2/c1-25(22(27)18-5-3-2-4-6-18)20-13-7-16(8-14-20)15-24-21(26)17-9-11-19(23)12-10-17/h2-14H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYAZAXQKVGNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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